Cas no 53514-79-7 (7-chloro-5-(2-chlorophenyl)-1-[2-(dimethylamino)ethyl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one)
53514-79-7 structure
Product Name:7-chloro-5-(2-chlorophenyl)-1-[2-(dimethylamino)ethyl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Numero CAS:53514-79-7
MF:C19H19Cl2N3O
MW:376.279662370682
CID:938688
PubChem ID:100815
Update Time:2025-04-19
7-chloro-5-(2-chlorophenyl)-1-[2-(dimethylamino)ethyl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 7-chloro-5-(2-chlorophenyl)-1-[2-(dimethylamino)ethyl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one
- 7-chloro-5-(2-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3H-1,4-benzodiazepin-2-one
- 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(2-chlorophenyl)-1-(2-(dimethylamino)ethyl)-
- 7-Chloro-5-(2-chlorophenyl)-1-(2-(dimethylamino)ethyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
- 7-Chloro-5-(2-chlorophenyl)-1-(2-dimethylaminoethyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
- AC1L2PJI
- AC1Q3SS1
- BRN 5629856
- CTK1G9742
- NSC375576
- NSC-375576
- NSC 375576
- 7-chloro-5-(2-chlorophenyl)-1-(2-dimethylaminoethyl)-3H-1,4-benzodiazepin-2-one
- AT7AE959L6
- DTXSID90201726
- 53514-79-7
-
- Inchi: 1S/C19H19Cl2N3O/c1-23(2)9-10-24-17-8-7-13(20)11-15(17)19(22-12-18(24)25)14-5-3-4-6-16(14)21/h3-8,11H,9-10,12H2,1-2H3
- Chiave InChI: MLHPUCAUZPCWLF-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC2=C(C=1)C(C1C=CC=CC=1Cl)=NCC(N2CCN(C)C)=O
Proprietà calcolate
- Massa esatta: 375.09077
- Massa monoisotopica: 375.090518
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 25
- Conta legami ruotabili: 4
- Complessità: 511
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.3
- Superficie polare topologica: 35.9
Proprietà sperimentali
- Densità: 1.28
- Punto di ebollizione: 557.4°C at 760 mmHg
- Punto di infiammabilità: 290.9°C
- Indice di rifrazione: 1.62
- PSA: 35.91
- LogP: 3.23960
7-chloro-5-(2-chlorophenyl)-1-[2-(dimethylamino)ethyl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one Letteratura correlata
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
53514-79-7 (7-chloro-5-(2-chlorophenyl)-1-[2-(dimethylamino)ethyl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti